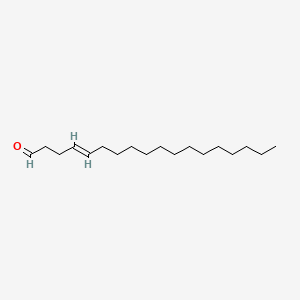
4-Octadecenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Octadecenal can be synthesized through several methods. One common approach involves the partial hydrogenation of 4-Octadecynoic acid, followed by oxidation. The reaction conditions typically include the use of palladium catalysts and controlled hydrogenation to ensure the formation of the desired aldehyde without over-reduction.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of olefins. This process involves the reaction of an olefin with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst. The resulting aldehyde is then purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Octadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-Octadecenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form 4-Octadecenol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: 4-Octadecenoic acid.
Reduction: 4-Octadecenol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Octadecenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including surfactants and polymers.
Biology: The compound is studied for its role in biological signaling and as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anti-inflammatory drugs.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Octadecenal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to the formation of imines. This reactivity is crucial in biological systems, where it can modify proteins and other biomolecules. Additionally, its unsaturated nature allows it to participate in peroxidation reactions, which can impact cellular signaling and oxidative stress responses.
Vergleich Mit ähnlichen Verbindungen
10-Octadecenal: Another unsaturated aldehyde with a double bond at the tenth carbon atom.
4-Octadecenoic acid: The oxidized form of 4-Octadecenal.
4-Octadecenol: The reduced form of this compound.
Uniqueness: this compound is unique due to its specific position of the double bond and aldehyde group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
56554-98-4 |
|---|---|
Molekularformel |
C18H34O |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
(E)-octadec-4-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h14-15,18H,2-13,16-17H2,1H3/b15-14+ |
InChI-Schlüssel |
OMYNAOGTVRPSDI-CCEZHUSRSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/CCC=O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea](/img/structure/B14629056.png)
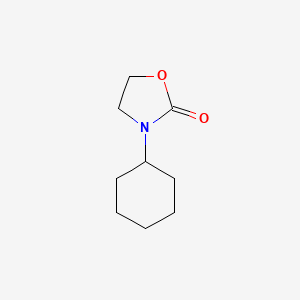
![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
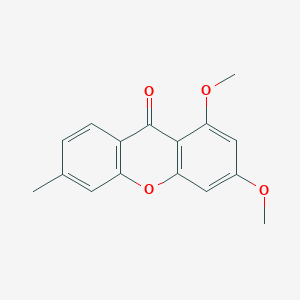
![1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14629083.png)
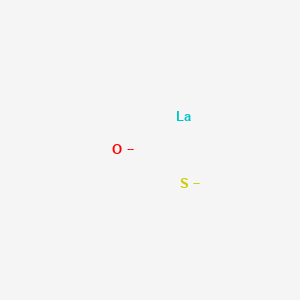



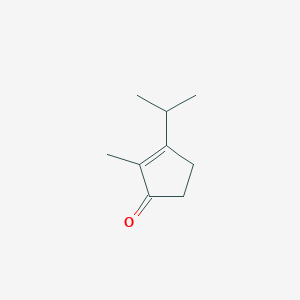
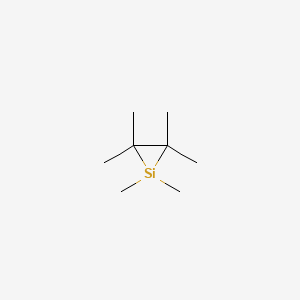

![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)
